3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of Chlorine and Iodine Substituents: The chlorination and iodination of the benzo[b]thiophene core can be achieved using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl), respectively.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with appropriate amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine substituents are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzo[b]thiophene core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-phenylethyl)benzo[b]thiophene-2-carboxamide
- 3-Chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide
Uniqueness
3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINOS/c16-13-9-5-1-4-8-12(9)20-14(13)15(19)18-11-7-3-2-6-10(11)17/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTTUFGQRJQDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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